Isopropyl 5-(diphenylphosphoryl)pentanoate

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Sourcing pharmacopeial-compliant impurity reference standards with unequivocal traceability remains a critical bottleneck for ANDA submissions. This compound is the exact Latanoprost EP Impurity D and USP Pharmaceutical Analytical Impurity required for regulatory method validation and QC release testing. • Designated EP Impurity D and USP PAI, enabling direct traceability to pharmacopeial monographs • Validated stability-indicating HPLC method with linear quantification range of 0.05-2.77 µg/mL, meeting ICH Q3B thresholds • ≥98% purity with defined solubility (25 mg/mL DMSO/DMF, 50 mg/mL ethanol) for reproducible cross-laboratory preparation

Molecular Formula C20H25O3P
Molecular Weight 344.4 g/mol
CAS No. 2088449-88-9
Cat. No. B1141997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-(diphenylphosphoryl)pentanoate
CAS2088449-88-9
SynonymsIsopropyl 5-(Diphenylphosphinyl)pentanoic Acid; 
Molecular FormulaC20H25O3P
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3
InChIKeyNUSCAFULQNHZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 5-(diphenylphosphoryl)pentanoate: Identity and Procurement


Isopropyl 5-(diphenylphosphoryl)pentanoate (CAS 2088449-88-9) is an organophosphorus compound with the molecular formula C20H25O3P and a molecular weight of 344.38 g/mol . This compound features a diphenylphosphoryl moiety linked to a pentanoate backbone terminated with an isopropyl ester group . It is formally designated as Latanoprost EP Impurity D in the European Pharmacopoeia and is also recognized as Latanoprost Impurity D by the United States Pharmacopeia (USP), where it is cataloged as a Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A06370 . The compound is primarily procured as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing [1].

Isopropyl 5-(diphenylphosphoryl)pentanoate: Why Generic Substitution Fails


Generic substitution of Isopropyl 5-(diphenylphosphoryl)pentanoate with structurally similar diphenylphosphoryl-containing compounds is not viable in pharmaceutical analytical and quality control contexts. This compound is specifically designated as Latanoprost EP Impurity D, a named impurity in the European Pharmacopoeia monograph for latanoprost, and is also referenced as a USP Pharmaceutical Analytical Impurity . Regulatory guidelines require the use of the exact specified impurity reference standard for method validation and quality control; a close analog such as 5-(diphenylphosphoryl)pentanoic acid (CAS 71140-70-0, the free acid form) or methyl 5-(diphenylphosphoryl)pentanoate (C18H21O3P, MW 316.33) cannot serve as a substitute due to differing chromatographic retention behavior, UV absorbance characteristics, and molecular weight [1]. Furthermore, traceability against pharmacopeial standards (USP or EP) can only be established using the designated compound, not an analog [2].

Isopropyl 5-(diphenylphosphoryl)pentanoate: Differentiation vs. Closest Analogs


Molecular Weight: Ester vs. Free Acid

Isopropyl 5-(diphenylphosphoryl)pentanoate exhibits a molecular weight of 344.38 g/mol (exact mass 344.15413165), which is 42.08 Da higher than that of its closest analog, 5-(diphenylphosphoryl)pentanoic acid (free acid form, CAS 71140-70-0), which has a molecular weight of 302.30 g/mol . This mass difference corresponds precisely to the replacement of the carboxylic acid proton with an isopropyl group . The molecular weight differential is critical for mass spectrometry-based detection and quantification in impurity profiling workflows.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Pharmacopeial Designation and Traceability

Isopropyl 5-(diphenylphosphoryl)pentanoate is designated as Latanoprost EP Impurity D in the European Pharmacopoeia and is cataloged as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A06370 . In contrast, the methyl ester analog (methyl 5-(diphenylphosphoryl)pentanoate, C18H21O3P, MW 316.33) and the free acid form (5-(diphenylphosphoryl)pentanoic acid) lack any official pharmacopeial designation as latanoprost impurities and are not recognized as USP or EP reference standards [1].

Regulatory Science ANDA Submission Analytical Method Validation

HPLC Method Validation and Linear Range

A validated HPLC method for simultaneous quantification of latanoprost and six related substances, including isopropyl 5-(diphenylphosphoryl)pentanoate (referred to as propan-2-yl 5-(diphenylphosphoryl)pentanoate, IDPP), was developed and validated according to ICH Q2 guidelines [1]. The method demonstrated linearity in the range of 0.05–2.77 µg/mL for related substances, with a correlation coefficient of r = 0.999 [2]. This method achieved separation of IDPP from other latanoprost-related impurities including triphenylphosphine oxide (TPPO), latanoprost acid, 15-ketolatanoprost, and latanoprost stereoisomers using a combined chiral and cyano column system with reverse-phase gradient elution and UV detection at 210 nm [3].

HPLC Method Development Stability-Indicating Assays Quantitative Analysis

Commercial Availability and Purity Specification

Isopropyl 5-(diphenylphosphoryl)pentanoate is commercially available from multiple vendors with purity specifications of ≥95% (HPLC) to ≥98% . The compound is stocked in quantities ranging from 5 mg to 1 g, with pricing transparency enabling procurement planning . In contrast, the methyl ester analog (methyl 5-(diphenylphosphoryl)pentanoate, CAS not specified in primary sources) and the sodium salt form (sodium 5-(diphenylphosphoryl)pentanoate, CAS 2322617-49-0) are less widely distributed and lack the established supply chain infrastructure for pharmaceutical reference standard applications [1].

Reference Standard Procurement Analytical Reference Materials Purity Specifications

Solubility Profile: Ester vs. Free Acid

Isopropyl 5-(diphenylphosphoryl)pentanoate exhibits defined solubility parameters in common analytical solvents: DMF (25 mg/mL), DMSO (25 mg/mL), Ethanol (50 mg/mL), and Ethanol:PBS (pH 7.2) (1:3) (0.25 mg/mL) . The compound appears as a pale yellow to light yellow solid with a melting point of 68–70°C . While direct comparative solubility data for the free acid form (5-(diphenylphosphoryl)pentanoic acid) in identical solvents is not available in primary literature, the esterification to isopropyl ester confers increased lipophilicity (XLogP3 = 3.8) compared to the free acid , which influences extraction efficiency and chromatographic retention behavior in reversed-phase HPLC methods.

Sample Preparation Analytical Method Development Solubility Optimization

Isopropyl 5-(diphenylphosphoryl)pentanoate: Validated Application Scenarios


ANDA Analytical Method Validation Reference Standard

This compound serves as a USP Pharmaceutical Analytical Impurity (Catalog No. 1A06370) and EP Impurity D for latanoprost, enabling ANDA applicants to conduct method validation (AMV) and quality control (QC) with regulatory-compliant traceability . The validated HPLC method demonstrates linear quantification in the 0.05–2.77 µg/mL range for related substances, allowing precise impurity profiling at concentrations relevant to ICH Q3B reporting thresholds [1].

Stability-Indicating HPLC Method Development

The compound is included as a target analyte in stability-indicating HPLC methods that resolve latanoprost from six related substances including IDPP, TPPO, latanoprost acid, 15-ketolatanoprost, and stereoisomers . The method employs a combined chiral and cyano column system with UV detection at 210 nm and has been validated under forced degradation conditions (heat, UV light, alkali, acid, oxidizing agents), confirming its suitability for pharmaceutical stability studies and batch release testing [1].

Mass Spectrometry Impurity Identification

With an exact mass of 344.15413165 Da, this compound is readily distinguishable from the free acid analog (302.30 Da) by mass spectrometry, enabling unambiguous identification in impurity profiling workflows . This mass differentiation is essential for high-resolution mass spectrometry (HRMS) and LC-MS/MS methods used in pharmaceutical development to confirm the absence of cross-contamination between the target impurity and its hydrolysis product [1].

Reference Material for Method Transfer

The compound's availability from multiple vendors with defined purity specifications (≥95% to ≥98% by HPLC) and its inclusion in the USP catalog as a Pharmaceutical Analytical Impurity support its use as a reference material for method transfer between R&D, QC, and contract manufacturing organizations (CMOs) . The defined solubility parameters (25 mg/mL in DMSO and DMF, 50 mg/mL in ethanol) facilitate reproducible sample preparation across laboratories [1].

Technical Documentation Hub

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